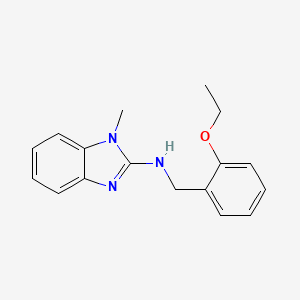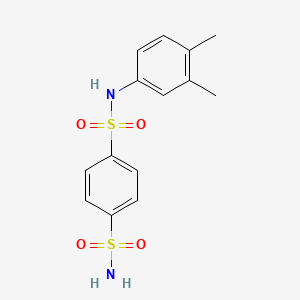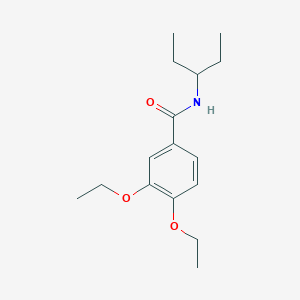
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as FPhOCA, is a synthetic compound that belongs to the class of chromone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it has been proposed that 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate exerts its anti-proliferative and anti-inflammatory effects by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). Moreover, 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in inflammatory cells. Additionally, 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays to study its biological effects. Moreover, 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has low toxicity and is well-tolerated in animal models. However, 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Additionally, 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has significant potential for future research and development. Some possible future directions for 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate include:
1. Investigating the efficacy of 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate in combination with other anti-cancer drugs for the treatment of cancer.
2. Studying the effects of 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate on other inflammatory pathways and its potential use in the treatment of inflammatory diseases.
3. Investigating the effects of 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate on other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
4. Developing new formulations of 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate with improved solubility and bioavailability for better therapeutic efficacy.
Conclusion:
In conclusion, 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-proliferative, anti-inflammatory, and neuroprotective effects. 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments, but it also has some limitations. Future research on 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate could lead to the development of new therapies for cancer, inflammation, and neurodegenerative disorders.
Méthodes De Synthèse
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized by the condensation reaction between 2-fluorophenol and ethyl acetoacetate, followed by the cyclization reaction with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The yield of 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate obtained from this method is around 60-70%.
Applications De Recherche Scientifique
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-proliferative and anti-inflammatory effects in cancer cell lines. In addition, 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[3-(2-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10-18(24-15-6-4-3-5-14(15)19)17(21)13-8-7-12(23-11(2)20)9-16(13)22-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVPOMABOQPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)







![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)

![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)